molecular formula C8H10O2S B6307070 Tetrahydrobenzothiophene-3,4(2H,3aH)-dione CAS No. 94319-63-8

Tetrahydrobenzothiophene-3,4(2H,3aH)-dione

Cat. No.: B6307070
CAS No.: 94319-63-8
M. Wt: 170.23 g/mol
InChI Key: GQLYSHKYJSXTNB-UHFFFAOYSA-N
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Description

Tetrahydrobenzothiophene-3,4(2H,3aH)-dione is an organic compound characterized by a fused ring structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrobenzothiophene-3,4(2H,3aH)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can yield thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Reagents such as alkyl halides and amines are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Tetrahydrobenzothiophene-3,4(2H,3aH)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetrahydrobenzothiophene-3,4(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Benzothiophene: Lacks the tetrahydro and dione functionalities, making it less reactive in certain chemical reactions.

    Tetrahydrothiophene: Does not contain the benzene ring, resulting in different chemical and physical properties.

    Thiophene-2,3-dione: Similar in structure but lacks the tetrahydro configuration, affecting its reactivity and applications.

Uniqueness: Tetrahydrobenzothiophene-3,4(2H,3aH)-dione is unique due to its fused ring structure containing both sulfur and oxygen atoms, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

5,6,7,7a-tetrahydro-3aH-1-benzothiophene-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYSHKYJSXTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)C1)C(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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